6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine
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Overview
Description
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a pyridazin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction where a nitrobenzoyl chloride reacts with the piperazine ring.
Attachment of the Pyridazin-3-amine Moiety: The final step involves coupling the piperazine derivative with a pyridazin-3-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a tool compound to study the effects of nitrobenzoyl and pyridazin-3-amine moieties on biological systems.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitrobenzoyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine and pyridazin-3-amine moieties may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine-2-carbonyl group instead of a nitrobenzoyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Compounds with a piperazine ring and benzothiazole moiety, showing similar biological activities.
Uniqueness
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Chemical Structure and Properties
The chemical structure of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can be represented as follows:
Key Features
- Molecular Weight : Approximately 353.39 g/mol.
- Functional Groups : Contains piperazine, nitrobenzoyl, and pyridazine moieties which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of piperazine derivatives in targeting specific cancer cell lines, suggesting that this compound may possess similar properties.
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Kinases : Many piperazine derivatives act as kinase inhibitors, which play a crucial role in cancer progression.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
Pharmacological Studies
Table 1 summarizes findings from various studies on the biological activity of related compounds:
Compound | Activity | Target | Reference |
---|---|---|---|
Piperazine Derivative A | Anticancer | Breast Cancer Cells | |
Piperazine Derivative B | Antimicrobial | Bacterial Strains | |
Piperazine Derivative C | Antiviral | HIV Protease |
Study 1: Antitumor Efficacy
A recent study evaluated a series of piperazine derivatives, including analogs of this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls.
Study 2: Mechanistic Insights
Another investigation focused on the molecular pathways affected by the compound. It was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells.
Properties
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(16-5-4-8-18(15-16)27(29)30)26-13-11-25(12-14-26)20-10-9-19(23-24-20)22-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHPDJDSCISLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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